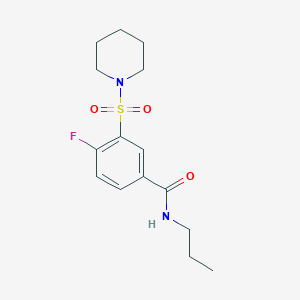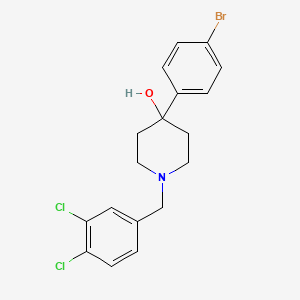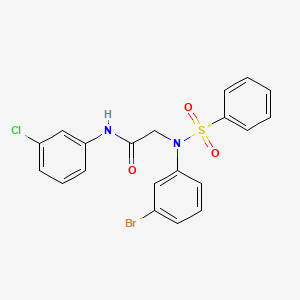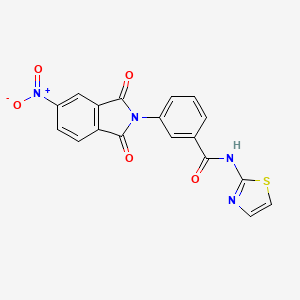![molecular formula C19H21FN2O4S B5024834 N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5024834.png)
N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as Compound X, is a synthetic compound that has been developed for research purposes. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Mécanisme D'action
N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide X exerts its effects through the inhibition of a specific enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of various signaling pathways in the body. By inhibiting PDE10A, this compound X can modulate these signaling pathways, leading to its therapeutic effects. Furthermore, this compound X has been shown to have a high selectivity for PDE10A, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
In addition to its therapeutic effects, this compound X has been found to have various biochemical and physiological effects. One study found that this compound X increased the levels of a neurotransmitter called dopamine in the brain, which could be responsible for its neuroprotective effects. Furthermore, this compound X has been found to have a low toxicity profile, which is important for its potential use in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide X is its high selectivity for PDE10A, which reduces the risk of off-target effects. Furthermore, this compound X has been found to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of this compound X is its relatively low solubility in water, which could make it difficult to administer in certain experiments. In addition, the synthesis method for this compound X is complex and time-consuming, which could limit its availability for research purposes.
Orientations Futures
There are several future directions for research involving N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide X. One potential direction is the development of more efficient synthesis methods for this compound X, which could increase its availability for research purposes. Another direction is the investigation of the potential therapeutic applications of this compound X in other diseases, such as cardiovascular disease and diabetes. Furthermore, the mechanism of action of this compound X could be further elucidated to better understand its effects on various signaling pathways in the body. Overall, this compound X is a promising compound with potential therapeutic applications in various diseases, and further research is needed to fully understand its potential.
Méthodes De Synthèse
N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide X can be synthesized through a multi-step process involving various chemical reactions. The synthesis method involves the reaction of 2-fluoroaniline with 4-(1-piperidinylsulfonyl)phenol in the presence of a base, followed by the reaction of the resulting product with chloroacetyl chloride to yield this compound X. The purity of this compound X can be increased through further purification steps, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound X has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, this compound X has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Furthermore, this compound X has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c20-17-6-2-3-7-18(17)21-19(23)14-26-15-8-10-16(11-9-15)27(24,25)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGRDNDUWFRCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5024758.png)
amino]methyl}phenol](/img/structure/B5024772.png)
![3-(2-fluoro-4,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5024778.png)
![N-(2-pyridinylmethyl)-4-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5024788.png)
![2-(2-hydroxy-3-methylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5024809.png)
![sec-butyl [(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5024819.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5024831.png)



![N-(tert-butyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024855.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5024866.png)
